molecular formula C16H24Cl2N2O3S B4356318 2,4-dichloro-5-(diethylsulfamoyl)-N-(2-methylbutan-2-yl)benzamide

2,4-dichloro-5-(diethylsulfamoyl)-N-(2-methylbutan-2-yl)benzamide

Cat. No.: B4356318
M. Wt: 395.3 g/mol
InChI Key: NSSUAIKIQQEKOM-UHFFFAOYSA-N
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Description

2,4-dichloro-5-(diethylsulfamoyl)-N-(2-methylbutan-2-yl)benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes dichloro, diethylamino, sulfonyl, and dimethylpropyl groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(diethylsulfamoyl)-N-(2-methylbutan-2-yl)benzamide typically involves multiple steps. One common method starts with the chlorination of a benzene derivative to introduce the dichloro groups. This is followed by the sulfonation reaction to attach the sulfonyl group.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity. The process may also involve purification steps like recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-(diethylsulfamoyl)-N-(2-methylbutan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2,4-dichloro-5-(diethylsulfamoyl)-N-(2-methylbutan-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(diethylsulfamoyl)-N-(2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-5-(diethylsulfamoyl)benzoic acid
  • 2,4-bis(1,1-dimethylpropyl)phenyl
  • 4-(1,1-dimethylpropyl)phenyl triesters

Uniqueness

Compared to these similar compounds, 2,4-dichloro-5-(diethylsulfamoyl)-N-(2-methylbutan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2,4-dichloro-5-(diethylsulfamoyl)-N-(2-methylbutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24Cl2N2O3S/c1-6-16(4,5)19-15(21)11-9-14(13(18)10-12(11)17)24(22,23)20(7-2)8-3/h9-10H,6-8H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSUAIKIQQEKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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